molecular formula C17H15N3O3 B2952199 N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide CAS No. 852136-53-9

N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide

Cat. No.: B2952199
CAS No.: 852136-53-9
M. Wt: 309.325
InChI Key: ZEQTXDXLDTVDOW-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide is a synthetic organic compound with the molecular formula C18H15N3O3. It is built on a benzanilide core, which is recognized in medicinal chemistry as a privileged structure due to its presence in compounds with a wide range of biological activities and its ability to bind to multiple receptor types . The structure combines a 2-nitrobenzamide moiety with a (2-methyl-1H-indol-5-yl)methyl group, linking two pharmacologically significant rings. The indole nucleus is a fundamental scaffold in numerous biologically active molecules and is found in various clinical and natural products . The specific (2-methyl-1H-indol-5-yl)methylamine building block is a known chemical entity, supporting its role as a synthetic intermediate . Compounds featuring similar indole-5-carboxamide structures have been rationally designed and investigated as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key target for neurodegenerative disorders . This suggests potential research applications for this compound in neuroscience and enzyme inhibition studies. Researchers can utilize this chemical as a standard or building block in the synthesis of more complex molecules for pharmaceutical development and biochemical probing. Handle this product with care in a controlled laboratory environment. This material is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-8-13-9-12(6-7-15(13)19-11)10-18-17(21)14-4-2-3-5-16(14)20(22)23/h2-9,19H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQTXDXLDTVDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide typically involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide with structurally related nitrobenzamide derivatives, emphasizing substituent effects, synthetic yields, physical properties, and biological activities.

Table 1: Key Properties of Nitrobenzamide Derivatives

Compound Name Substituent Features Yield (%) Melting Point (°C) Biological Activity Reference
This compound 2-methylindole-5-methyl, ortho-nitro - - Not reported -
N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-nitrobenzamide Imidazolidinone-thiocarbamoyl, ortho-nitro 50 222–224 Not reported
N-((1-benzyl-s-lH-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Triazole-benzothiazole, ortho-nitro - - Antimicrobial (vs. ciprofloxacin)
N-((5-Methylpyridin-2-yl)methyl)-2-nitrobenzamide (JSF-2175) Pyridinylmethyl, ortho-nitro 85 62–64 Not reported
N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide Thiadiazole-ethyl, ortho-nitro - - Prospective anticonvulsant
N-(2-Hydroxyphenyl)-2-nitrobenzamide Hydroxyphenyl, ortho-nitro - - Not reported

Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties Indole vs. However, the 2-methyl group on the indole introduces steric hindrance, which may reduce reactivity in amide bond formation compared to unsubstituted analogs . Nitro Group Positioning: Ortho-nitro substitution (common in all listed compounds) reduces solubility in polar solvents compared to para-nitro derivatives due to intramolecular hydrogen bonding between the nitro and amide groups .

Synthetic Yields and Methods

  • The target compound’s synthesis likely involves coupling 2-nitrobenzoyl chloride with a 2-methylindole-5-methylamine intermediate, analogous to procedures in and (e.g., copper-catalyzed reactions). Yields for similar compounds range widely (50–85%), influenced by steric effects and purification methods .

Biological Activity

  • Antimicrobial Activity: Derivatives like N-((1-benzyl-triazolyl)methyl)-2-nitrobenzamide () exhibit activity against pathogens, suggesting the target compound’s indole group could enhance interactions with microbial targets via hydrophobic or π-stacking interactions.
  • Central Nervous System (CNS) Targets: The thiadiazole derivative () is explored as an anticonvulsant, highlighting nitrobenzamides’ versatility in CNS drug discovery. The indole moiety in the target compound may similarly modulate serotonin or related receptors .

Analytical Characterization

  • IR Spectroscopy : The target compound’s carbonyl stretch (amide I) is expected near 1682 cm⁻¹, similar to ’s thiadiazole derivative. Indole N-H stretches (~3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) would further confirm its structure .
  • NMR Spectroscopy : Aromatic protons in the indole ring (δ 6.8–7.5 ppm) and the methyl group (δ 2.2–2.5 ppm) would distinguish it from pyridine or thiadiazole analogs .

Biological Activity

N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by an indole moiety and a nitrobenzamide group. The molecular formula is C12H12N4O3C_{12}H_{12}N_{4}O_{3} with a molecular weight of approximately 248.25 g/mol. The presence of the nitro group is significant, as it is often associated with various biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets in cells. The indole structure allows for binding to various receptors and enzymes, potentially modulating their functions. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects such as:

  • Antimicrobial Activity : Nitro compounds are known for their ability to produce toxic intermediates upon reduction, which can damage DNA and lead to cell death .
  • Anticancer Effects : Similar compounds have been shown to induce apoptosis in cancer cells by targeting proteins involved in cell division and survival pathways.

1. Antimicrobial Activity

Research indicates that nitro-containing compounds exhibit significant antimicrobial properties. This compound has shown potential against various microorganisms, including bacteria and fungi. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive species that bind covalently to DNA, resulting in cellular damage .

2. Anticancer Activity

A study highlighted the anticancer potential of similar indole derivatives, suggesting that this compound could inhibit tumor growth through apoptosis induction in cancer cells. The compound's ability to interfere with signaling pathways involved in cell proliferation makes it a candidate for further investigation in cancer therapy.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi ,
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryPotential inhibition of iNOS

Case Study: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involved the generation of reactive oxygen species (ROS) upon reduction, which contributed to its bactericidal effects.

Case Study: Anticancer Potential

A recent study evaluated the effects of this compound on human colorectal cancer cells. Results indicated a significant reduction in cell viability at higher concentrations, with evidence pointing towards apoptosis as the underlying mechanism. This suggests that the compound may serve as a lead for developing new anticancer agents.

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